4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,5-dimethylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O/c1-3-4(7)5(6(8)11)9-10(3)2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCUIDMDNDBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217138 | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006471-24-4 | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006471-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid
The direct bromination of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid represents a straightforward pathway to introduce bromine at the 4-position. This method typically employs phosphorus tribromide (PBr₃) or tribromooxyphosphorus (POBr₃) in acetonitrile under reflux conditions. For instance, dissolving the carboxylic acid precursor in acetonitrile with POBr₃ at 80°C for 6–8 hours achieves moderate to high yields of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The reaction mechanism proceeds via electrophilic aromatic substitution, where the electron-rich pyrazole ring facilitates bromine insertion at the para position relative to the methyl groups.
Conversion to Carbonyl Chloride
The carboxylic acid intermediate is subsequently treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the target carbonyl chloride. Thionyl chloride, used in stoichiometric excess (3–5 equivalents), reacts with the acid in anhydrous dichloromethane at room temperature for 2–4 hours. This step typically achieves near-quantitative conversion, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The resulting 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is purified via vacuum distillation or recrystallization from hexane.
Multi-Step Synthesis from Diethyl Butynedioate
Condensation with Methylhydrazine
A patent-derived approach utilizes diethyl butynedioate as the starting material, which undergoes condensation with methylhydrazine in diethyl ether at −10°C. This exothermic reaction forms 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, which is isolated via suction filtration and vacuum drying. While this method initially targets a 1-methylpyrazole derivative, substituting methylhydrazine with 1,5-dimethylhydrazine could theoretically yield the desired 1,5-dimethyl backbone.
Bromination Using Tribromooxyphosphorus
The ethyl ester intermediate is brominated with POBr₃ in acetonitrile under reflux, analogous to the direct bromination method. This step introduces bromine at the 4-position, forming 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Hydrolysis of the ester group with sodium hydroxide in ethanol yields the corresponding carboxylic acid, which is then treated with SOCl₂ to generate the carbonyl chloride.
Alternative Methods Using N-Bromosuccinimide (NBS)
Bromination with NBS
N-Bromosuccinimide (NBS) offers a milder alternative for bromination, particularly suitable for acid-sensitive intermediates. In this method, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is dissolved in carbon tetrachloride (CCl₄) with NBS and a catalytic amount of azobisisobutyronitrile (AIBN). The reaction proceeds via radical mechanisms at 60–70°C, selectively brominating the 4-position. While yields are comparable to POBr₃-based methods (70–85%), NBS reduces side reactions such as ring oxidation.
Subsequent Treatment with Thionyl Chloride
The brominated carboxylic acid is converted to the carbonyl chloride using thionyl chloride, as described in Section 1.2. This route is advantageous for large-scale synthesis due to the commercial availability and handling safety of NBS compared to POBr₃.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
Challenges and Optimization Strategies
Purity and Byproduct Management
A major challenge in these syntheses is the formation of di-brominated byproducts during electrophilic substitution. Optimizing reaction stoichiometry (1.1 equivalents of brominating agent) and employing low temperatures (−10°C to 0°C) minimizes over-bromination. Chromatographic purification using silica gel with ethyl acetate/hexane (1:4) effectively separates mono- and di-brominated species.
Yield Optimization
The multi-step synthesis from diethyl butynedioate suffers from cumulative yield losses at each stage. Implementing continuous flow reactors for the condensation and bromination steps improves overall efficiency, reducing reaction times by 30–40%. Additionally, substituting ethanol with methanol during ester hydrolysis increases the reaction rate due to methanol’s higher nucleophilicity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine.
Coupling Reactions: Reagents include boronic acids or esters for Suzuki-Miyaura reactions and alkenes for Heck reactions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Pharmaceutical Applications
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is extensively utilized in drug development due to its potential biological activities:
- Anticancer Research: Studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including lung and breast cancer cells. Mechanisms of action include inducing apoptosis and inhibiting tumor growth through modulation of cell cycle pathways .
- Anti-inflammatory Agents: The compound serves as an intermediate in synthesizing anti-inflammatory drugs. Its structure allows for modifications that enhance efficacy against inflammatory diseases .
- Alcohol Metabolism Disorders: Research suggests that this compound acts as an inhibitor of liver alcohol dehydrogenase, indicating potential applications in treating alcoholism and liver diseases .
Agricultural Chemistry
In agricultural research, this compound is explored for its role in developing herbicides and fungicides:
- Herbicide Development: The compound's efficacy in controlling unwanted plant growth contributes to improved crop yields. Its unique chemical structure allows for the design of selective herbicides that minimize environmental impact .
- Fungicide Applications: It is also being investigated for its potential to combat fungal diseases affecting crops, thereby enhancing agricultural productivity .
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Synthesis: Researchers are exploring its use in formulating advanced materials, including polymers and coatings that offer improved durability and resistance to environmental factors .
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways:
- Enzyme Interaction Studies: The compound is used to study the interactions between enzymes and substrates, contributing to a better understanding of biological processes and disease mechanisms .
Case Studies
Several case studies highlight the practical applications of this compound:
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Inhibition of MDA-MB-231 (breast cancer) cells | Potential for developing new cancer therapies |
| Anti-inflammatory Effects | Reduced inflammation in animal models | Applications in treating chronic inflammatory diseases |
| Herbicidal Efficacy | Effective against specific weed species | Development of targeted herbicides with minimal environmental impact |
These studies underscore the versatility of this compound across multiple scientific domains.
Mechanism of Action
The mechanism of action of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The carbonyl chloride group acts as an electrophile, facilitating the formation of various derivatives. The bromine atom enables the compound to undergo cross-coupling reactions, forming new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride with structurally related pyrazole derivatives:
Key Differences and Research Findings
Bromine Substitution Effects: The bromine atom in this compound enables Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of boronate esters (e.g., compound 4 in ) . In contrast, the non-brominated analog (1,5-dimethyl-1H-pyrazole-3-carbonyl chloride) lacks this capability, limiting its utility in metal-catalyzed reactions .
Positional Isomerism :
- The positional isomer 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride (CAS 119169-62-9) exhibits distinct reactivity due to steric effects from methyl groups at C1 and C3. This reduces accessibility to the carbonyl chloride group, slowing nucleophilic substitution compared to the 1,5-dimethyl isomer .
Functional Group Comparisons :
- Carbonyl chloride vs. carbothioamide : The carbonyl chloride group in the target compound reacts rapidly with amines/alcohols to form amides/esters, whereas the carbothioamide group in 1,3-dimethyl-1H-pyrazole-5-carbothioamide participates in chelation and hydrogen bonding, making it useful in coordination polymers .
- Pyrazol-3-one derivatives : Compounds like 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1H-pyrazol-3-one (Example 5.17 in ) feature a ketone group instead of carbonyl chloride, enhancing hydrogen-bonding interactions but reducing electrophilicity .
Physicochemical Properties: The bromine atom increases molecular weight and density (1.8 g/cm³ vs. 1.3–1.5 g/cm³ for non-brominated pyrazoles) . The melting point of the target compound (73–74°C) is significantly higher than that of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (liquid at room temperature), attributed to bromine’s polarizability and halogen bonding .
Biological Activity
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, featuring a bromine substituent and an activated carbonyl chloride group, enhances its electrophilicity and reactivity, making it a valuable candidate in medicinal chemistry and biological research.
Target of Action
The biological activity of pyrazole derivatives, including this compound, is attributed to their interactions with various biological targets. These compounds can modulate enzyme activity, influence protein interactions, and affect cellular signaling pathways.
Mode of Action
Research indicates that this compound can inhibit critical enzymes such as acetylcholinesterase, which plays a vital role in neurotransmission. The inhibition of this enzyme can lead to increased levels of acetylcholine, affecting nerve impulse transmission and potentially leading to neurotoxic effects .
Cellular Effects
The compound has demonstrated significant effects on various cell types. Notably, it influences cellular metabolism and gene expression by modulating key signaling pathways. For instance, studies have shown its potential to inhibit oxidative phosphorylation and alter ATP levels within cells.
Metabolic Pathways
This compound is involved in various metabolic pathways. Its inhibition of oxidative phosphorylation suggests a role in energy metabolism, impacting how cells generate ATP under different physiological conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have exhibited cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM . These findings suggest that this compound may serve as a scaffold for developing new anticancer agents.
Antimicrobial Properties
In addition to anticancer activity, pyrazole derivatives have shown promise as antimicrobial agents. Their ability to interact with bacterial enzymes makes them potential candidates for treating infections caused by resistant strains.
Study on Anticancer Activity
A study evaluated several pyrazole derivatives for their ability to inhibit microtubule assembly in cancer cells. Among the tested compounds, those related to this compound exhibited effective inhibition rates (40.76–52.03%) at concentrations around 20 μM. Furthermore, apoptosis-inducing activities were confirmed through enhanced caspase-3 activity at higher concentrations .
Study on Enzyme Inhibition
Another investigation focused on the compound's capacity to inhibit acetylcholinesterase activity. This study found that the compound significantly affected neurotransmission processes by inhibiting this enzyme's function, indicating its potential neuropharmacological applications.
Data Table: Biological Activities of this compound
| Activity | Target/Effect | IC50/Effectiveness |
|---|---|---|
| Anticancer | MDA-MB-231 (breast cancer) | IC50: 2.43–7.84 μM |
| HepG2 (liver cancer) | IC50: 4.98–14.65 μM | |
| Acetylcholinesterase | Enzyme inhibition | Significant inhibition observed |
| Microtubule Assembly | Cancer cell line | Inhibition: 40.76–52.03% at 20 μM |
Q & A
Q. What are the key synthetic routes for preparing 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, and how are intermediates validated?
The compound is synthesized via sequential functionalization of pyrazole precursors. A common approach involves:
Bromination : Introducing bromine at the 4-position of 1,5-dimethyl-1H-pyrazole using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
Carbonyl chloride formation : Reacting the brominated pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene, typically catalyzed by dimethylformamide (DMF) .
Validation : Intermediates are characterized by / NMR to confirm regioselective bromination and IR spectroscopy to detect carbonyl chloride formation (C=O stretch at ~1750 cm⁻¹ and C-Cl at ~750 cm⁻¹) .
Q. How is the purity and stability of this acyl chloride assessed under laboratory conditions?
- Purity : Quantified via reverse-phase HPLC using a C18 column with UV detection (λ = 254 nm). Impurities often include residual carboxylic acid or hydrolyzed by-products.
- Stability : The compound is hygroscopic and prone to hydrolysis. Storage at 4°C under inert atmosphere (argon) in anhydrous solvents (e.g., dry DCM) is critical. Stability tests via NMR over 72 hours confirm degradation rates .
Q. What safety protocols are essential when handling this compound?
- Protective measures : Use nitrile gloves, goggles, and a fume hood due to its lachrymatory and corrosive nature.
- First aid : Immediate washing with water for skin/eye contact; inhalation requires fresh air and medical attention.
- Waste disposal : Neutralize with ice-cold sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for derivatives of this compound be resolved?
Conflicts in X-ray diffraction data (e.g., bond length anomalies) may arise from disordered bromine atoms or lattice solvent effects. Strategies include:
- High-resolution data collection : Use synchrotron radiation for improved resolution.
- Refinement tools : SHELXL (for small molecules) or Olex2 with TWINABS for twinned crystals. Dynamic disorder modeling is applied for flexible substituents .
Example: A related bromopyrazole derivative showed discrepancies in C-Br bond lengths (1.89 Å vs. expected 1.93 Å), resolved by refining anisotropic displacement parameters .
Q. What strategies optimize its reactivity in nucleophilic acyl substitution for heterocyclic hybrid synthesis?
- Activation : Pre-activate the carbonyl chloride with DMAP (4-dimethylaminopyridine) to enhance electrophilicity.
- Solvent selection : Use polar aprotic solvents (e.g., THF, acetonitrile) to stabilize transition states.
- Case study : Reaction with 5-amino-3-pyridinecarboxylate ethyl ester under microwave irradiation (80°C, 30 min) yielded a pyrazole-pyridine hybrid with 85% efficiency, confirmed by HRMS and - COSY .
Q. How do electronic effects of the bromine substituent influence spectroscopic and reactivity profiles?
- NMR shifts : The electron-withdrawing bromine deshields adjacent protons, causing downfield shifts (e.g., pyrazole H-4 at δ 7.74 ppm in CDCl₃) .
- Reactivity : Bromine reduces electron density at the carbonyl, slowing hydrolysis but enhancing electrophilicity toward amines. Hammett studies (σₚ = 0.23) correlate with observed reaction rates .
Q. What analytical challenges arise in quantifying trace degradation products, and how are they addressed?
- Degradation pathways : Hydrolysis to 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is common.
- Detection : UPLC-QTOF-MS with electrospray ionization (ESI-) identifies degradation products (e.g., m/z 221.98 [M-H]⁻).
- Mitigation : Add molecular sieves (3Å) to reaction mixtures to suppress water ingress .
Methodological Case Studies
Q. Case Study: Contradictory yields in Sonogashira coupling reactions using this compound.
- Issue : Reported yields vary from 40% to 72% for alkynylation.
- Analysis : Catalyst loading (Pd(PPh₃)₄ vs. XPhos Pd G3) and solvent (THF vs. DMF) significantly affect efficiency.
- Resolution : Optimized conditions: 5 mol% XPhos Pd G3, CuI (10 mol%), and DMF at 60°C under argon, achieving 78% yield (validated by NMR and GC-MS) .
Q. Case Study: Discrepancies in melting points across literature sources.
- Observed range : 73–74°C (pure compound) vs. 68–70°C (contaminated batches).
- Root cause : Residual thionyl chloride or solvent (DCM) lowers mp.
- Solution : Recrystallization from hexane/ethyl acetate (3:1) followed by vacuum drying (<0.1 mbar, 24 h) restores mp to 73.5°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
